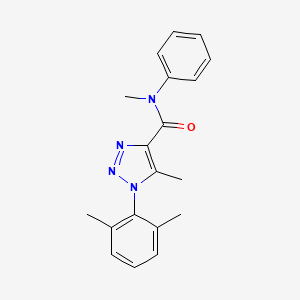
1-(2,6-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
A structurally similar compound, n-(2,6-dimethylphenyl)-5-phenylimidazo [1,5-a]pyrazin-8-amine, is known to target the tyrosine-protein kinase lck in humans . This protein plays a key role in T-cell activation and signal transduction.
Pharmacokinetics
A structurally similar compound, n-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (d2624), was found to be well absorbed (93%) but underwent extensive first-pass metabolism in rats, resulting in a bioavailability of 53% .
Biologische Aktivität
1-(2,6-Dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O, with a molecular weight of 320.4 g/mol. The structure features a triazole ring that is known for its diverse biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O |
| Molecular Weight | 320.4 g/mol |
| CAS Number | 924833-33-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with a similar structure have shown significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds that inhibit TS can induce apoptosis and halt cell cycle progression in cancer cells.
-
Case Studies :
- In a study involving various triazole derivatives, compounds similar to this compound exhibited IC50 values ranging from 1.1 μM to 4.24 μM against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines . The compound's effectiveness was compared favorably against standard chemotherapeutic agents like doxorubicin.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : Research indicates that triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus. The specific activity of this compound in these assays remains to be fully characterized but aligns with the general antimicrobial profile of similar compounds .
- Molecular Docking Studies : Computational studies have supported these findings by demonstrating favorable binding interactions between the triazole moiety and target bacterial enzymes, suggesting a mechanism for its antimicrobial action .
Summary of Findings
The biological activity of this compound indicates significant potential in both anticancer and antimicrobial applications:
| Activity Type | Cell Line/Bacteria | IC50/Activity Level |
|---|---|---|
| Anticancer | MCF-7 | 1.1 μM |
| HCT-116 | 2.6 μM | |
| HepG2 | 1.4 μM | |
| Antimicrobial | E. coli | Moderate Inhibition |
| S. aureus | Moderate Inhibition |
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-9-8-10-14(2)18(13)23-15(3)17(20-21-23)19(24)22(4)16-11-6-5-7-12-16/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHAXSKNBQRLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=C(N=N2)C(=O)N(C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














